molecular formula C10H13N3O2 B2745362 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 129909-67-7

6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2745362
CAS No.: 129909-67-7
M. Wt: 207.233
InChI Key: WIMBPDSXSLALMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 129909-67-7) is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative characterized by a hydroxyethyl substituent at the C-6 position and methyl groups at C-2 and C-3. Its synthesis involves the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone, where the butyrolactone ring opens during cyclization (Scheme 3 in ). NMR and solid-state studies confirm its regioselectivity and structure .

This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidinones, which are explored for pharmacological applications, including kinase inhibition and antitubercular activity .

Properties

IUPAC Name

6-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-6-5-9-11-7(2)8(3-4-14)10(15)13(9)12-6/h5,12,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYCVAVXCXSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2N1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

  • Chemical Name : this compound
  • CAS Number : 129909-67-7
  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol

Antimicrobial Activity

Research indicates that pyrazolo derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives demonstrated notable antifungal and antibacterial activities, suggesting that the incorporation of the pyrazolo structure can enhance biological efficacy against microbial pathogens .

Antitumor Activity

The compound has been investigated for its antitumor potential. Pyrazolo derivatives have shown good inhibitory activity against several cancer-related targets, including BRAF(V600E) and EGFR. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo framework can lead to increased potency against tumor cells .

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound has been studied as a potential inhibitor of DHODH, an enzyme critical in the de novo synthesis of pyrimidines. Inhibition of this enzyme has implications for the treatment of malaria and other diseases. The compound's activity was confirmed through various in vitro assays, demonstrating its potential as a therapeutic agent .

Anti-inflammatory Properties

The anti-inflammatory capabilities of pyrazolo derivatives have also been documented. Compounds similar to this compound have shown promise in reducing inflammation markers in experimental models. This suggests that such compounds could be developed into anti-inflammatory drugs .

Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against bacteria and fungi
AntitumorInhibitory effects on BRAF(V600E), EGFR
DHODH InhibitionEffective in vitro inhibition
Anti-inflammatoryReduction in inflammation markers

Case Study: Inhibition of DHODH

In a recent study focusing on the inhibition of DHODH by various pyrazole derivatives, including the compound , it was found to exhibit superior activity compared to known inhibitors like brequinar. This positions it as a promising candidate for further development in the context of immunosuppressive therapies and malaria treatment .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

Anticancer Potential

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, possess significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies demonstrated effective inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency .

Kinase Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in cancer progression:

  • Aurora Kinase Inhibition : Similar compounds have demonstrated activity against aurora kinases, which are critical for cell division and are often overexpressed in tumor cells. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Antimicrobial Activity

Research indicates that pyrazolo derivatives can exhibit antimicrobial properties:

  • Broad-Spectrum Activity : Compounds from this family have been reported to show activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that it effectively inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Kinase Inhibition Mechanism

Another investigation focused on the mechanism by which the compound inhibits aurora kinases. Through biochemical assays, it was determined that the compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation events essential for cell cycle progression.

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against MDA-MB-231
Kinase InhibitionInhibits aurora kinases
AntimicrobialBroad-spectrum activity against pathogens

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives differ primarily in substituents at C-3, C-5, and C-4. Key examples include:

Compound Substituents Key Features
Target Compound (CAS 129909-67-7) C-6: 2-hydroxyethyl; C-2, C-5: methyl Enhanced solubility due to hydroxyethyl; potential for H-bonding
4b () C-5: 2-methoxyphenyl; C-3: diazenyl-4-hydroxyphenyl Electron-rich substituents may influence π-π stacking in protein binding
4n () C-5: 4-(trifluoromethyl)phenyl High lipophilicity; CF₃ group enhances metabolic stability
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 98488-10-9) No C-6 substituent; C-2, C-5: methyl Simpler structure; lower molecular weight (163.18 g/mol)

Hydrogen Bonding: The hydroxyethyl group in the target compound enables hydrogen bonding (e.g., δ~H~ 12.44 ppm for OH in ), unlike analogues with non-polar groups like trifluoromethyl or methyl.

Antitubercular Activity ()

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones with C-3 phenyl substituents (e.g., compound 77) inhibit Mycobacterium tuberculosis (Mtb) via hydroxylation and N-methylation. The target compound’s hydroxyethyl group may alter metabolism (e.g., reduced susceptibility to oxidation) compared to phenyl-substituted analogues.

Mechanism : Phenyl-substituted derivatives target cell wall biosynthesis and iron chelation, while hydroxyethyl derivatives could modulate solubility for improved tissue penetration .

Kinase Inhibition ()

Pyrazolo[1,5-a]pyrimidines are studied as protein kinase inhibitors. Substituents like hydroxyethyl may influence binding affinity to ATP pockets due to H-bond interactions, contrasting with hydrophobic groups (e.g., trifluoromethyl in 4n) that enhance van der Waals interactions.

Analytical and Spectroscopic Data

Elemental Analysis Comparison

Compound (Reference) Formula Calculated (%) / Found (%)
Target Compound (Not reported) C₁₁H₁₄N₃O₂ -
4b () C₁₉H₁₈N₆O₃ C: 60.31/60.24; H: 4.79/4.90; N: 22.21/22.34
4c () C₁₉H₁₈N₆O₄ C: 57.86/57.66; H: 4.60/4.82; N: 21.31/21.05

NMR Spectral Features

  • Target Compound : Expected OH proton at δ~H~ ~12 ppm (similar to ).
  • 4g () : Aromatic protons at δ~H~ 7.2–7.5 ppm; methyl groups at δ~H~ 2.1–2.3 ppm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how does the hydroxyethyl group influence reaction conditions?

  • Methodology : Cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl derivatives (e.g., ethyl acetoacetate) in acetic acid under reflux is a common approach. The hydroxyethyl group requires protection (e.g., silylation) to prevent undesired side reactions during synthesis. Post-synthetic deprotection and purification via column chromatography or recrystallization are critical .
  • Key Data : Reaction yields vary (37–70%) depending on substituents and solvent choice. For example, acetic acid-mediated cyclization of ethyl 3-oxo-3-phenylpropanoate with 3-amino-5-isopropylpyrazole yielded 54 mg (37%) of a related pyrazolopyrimidinone .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Look for diagnostic peaks:
  • Pyrimidinone C=O : 164–166 ppm (13C).
  • Hydroxyethyl group : δ 3.6–3.8 ppm (CH2OH, 1H) and δ 4.1–4.3 ppm (OH, broad, 1H).
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. For example, a related compound (C16H18N3O) showed a calculated m/z of 268.1444 vs. observed 268.1452 (Δ = 2.95 ppm) .
  • IR : C=O stretch at ~1670 cm⁻¹ and O-H stretch at ~3423 cm⁻¹ .

Q. What stability considerations are critical for handling this compound in aqueous or acidic conditions?

  • Methodology : Stability tests under varying pH (1–13) and temperatures (25–80°C) revealed degradation via hydrolysis of the pyrimidinone ring in strongly acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for storage .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial : MIC assays against Mycobacterium tuberculosis (H37Rv strain) due to structural similarity to MAT2A inhibitors .
  • Anticancer : MTT assays on glioblastoma (U87) or leukemia (THP-1) cell lines, noting IC50 values. Synergistic studies with cold atmospheric plasma (CAP) enhanced cytotoxicity in related pyrazolopyrimidinones .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. hydroxyethyl groups) affect binding to biological targets like MAT2A or KDM5B?

  • Methodology :

  • Molecular Docking : Compare binding affinities using PyMOL or AutoDock. The hydroxyethyl group may form hydrogen bonds with Gly215 in MAT2A’s allosteric pocket, as seen in pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives .
  • SAR Analysis : Replace the hydroxyethyl with methyl in in silico models; evaluate ΔG (binding energy) changes. Experimental validation via ITC or SPR is recommended .

Q. What contradictory data exist regarding the compound’s NMR spectral assignments, and how can they be resolved?

  • Case Study : Conflicting 1H NMR shifts for the hydroxyethyl group (δ 4.1–4.3 ppm vs. δ 3.8–4.0 ppm) arise from solvent polarity. DMSO-d6 induces downfield shifts due to hydrogen bonding, while CDCl3 shows upfield shifts. Use deuterated methanol (CD3OD) for consistent results .

Q. What advanced purification techniques mitigate byproducts from cyclocondensation reactions?

  • Methodology :

  • HPLC-PDA : Use C18 columns with gradient elution (ACN/H2O + 0.1% TFA) to separate regioisomers.
  • Crystallization : Ethyl acetate/petroleum ether (1:1) trituration removes unreacted aminopyrazoles .

Q. How does the hydroxyethyl group influence metabolic stability in in vitro hepatocyte models?

  • Methodology : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. The hydroxyethyl group may undergo phase II glucuronidation, reducing bioavailability compared to methyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.